molecular formula C7H5Cl2NO2 B13597591 (4,6-Dichloropyridin-2-YL)acetic acid

(4,6-Dichloropyridin-2-YL)acetic acid

Cat. No.: B13597591
M. Wt: 206.02 g/mol
InChI Key: IWBHJZCOMBLNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Dichloropyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring and an acetic acid moiety attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloropyridin-2-yl)acetic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the acetic acid group. One common method starts with 2,6-dichloropyridine, which undergoes a series of reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4,6-Dichloropyridin-2-yl)acetic acid may involve large-scale chlorination processes followed by carboxylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dichloropyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(4,6-Dichloropyridin-2-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dichloropyridine: This compound shares the dichloropyridine core but has an amino group instead of the acetic acid moiety.

    2-Bromo-4,6-dimethyl-phenylamine: This compound has a similar structure but with bromine and methyl groups instead of chlorine and acetic acid.

Uniqueness

2-(4,6-Dichloropyridin-2-yl)acetic acid is unique due to the presence of both chlorine atoms and the acetic acid group, which confer specific reactivity and properties. This combination allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.

Properties

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

2-(4,6-dichloropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12)

InChI Key

IWBHJZCOMBLNRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.